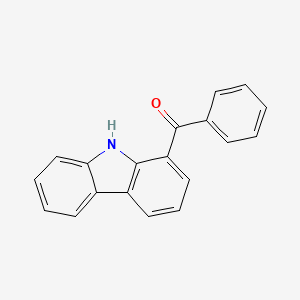
(9H-Carbazol-1-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-Carbazol-1-yl)(phenyl)methanone is an organic compound that belongs to the class of carbazole derivatives It is characterized by the presence of a carbazole moiety linked to a phenyl group through a methanone bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Carbazol-1-yl)(phenyl)methanone typically involves the reaction of carbazole with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
(9H-Carbazol-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
科学研究应用
(9H-Carbazol-1-yl)(phenyl)methanone has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Pharmaceuticals: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Analytical Chemistry: It serves as a fluorescent probe for detecting specific analytes in complex mixtures.
作用机制
The mechanism of action of (9H-Carbazol-1-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. For instance, in the context of its anticancer activity, it may inhibit specific enzymes involved in cell proliferation .
相似化合物的比较
Similar Compounds
Carbazole: A parent compound with a similar structure but lacking the phenyl methanone group.
Phenylcarbazole: A derivative with a phenyl group attached to the carbazole moiety.
Benzoylcarbazole: Another derivative with a benzoyl group attached to the carbazole.
Uniqueness
(9H-Carbazol-1-yl)(phenyl)methanone is unique due to the presence of both carbazole and phenyl methanone groups, which confer distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals .
属性
CAS 编号 |
111960-27-1 |
|---|---|
分子式 |
C19H13NO |
分子量 |
271.3 g/mol |
IUPAC 名称 |
9H-carbazol-1-yl(phenyl)methanone |
InChI |
InChI=1S/C19H13NO/c21-19(13-7-2-1-3-8-13)16-11-6-10-15-14-9-4-5-12-17(14)20-18(15)16/h1-12,20H |
InChI 键 |
AHIRQDYBCFZOJV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2NC4=CC=CC=C34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


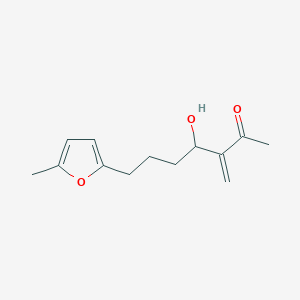
![5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14314262.png)
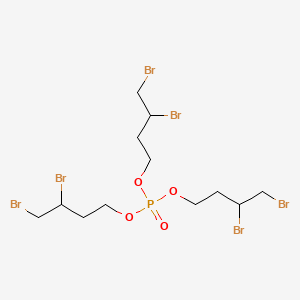
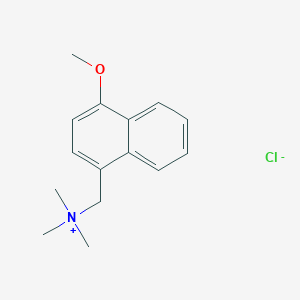
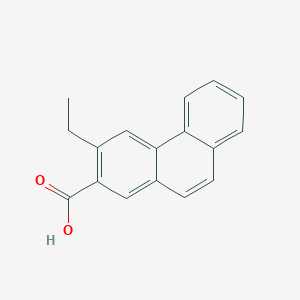

![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)
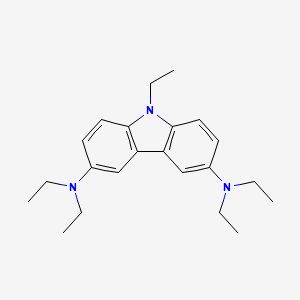


![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
![1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol](/img/structure/B14314352.png)
![7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride](/img/structure/B14314354.png)
